molecular formula C17H13ClN2O3S B2468936 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 906784-48-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2468936
CAS RN: 906784-48-3
M. Wt: 360.81
InChI Key: AJINNJMOEOZJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a research compound. It is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a benzo[d][1,4]dioxine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves coupling reactions, where two smaller molecules are joined to form the larger target molecule.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula . The compound’s solubility, stability, and reactivity can also be studied.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) explored the microwave-assisted synthesis of compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. The research focused on creating derivatives through an environmentally friendly process. These compounds were found to exhibit significant antimicrobial activities against various bacterial strains, indicating their potential application in developing new antibacterial and antifungal agents. For more details on this study, please visit Raval, Naik, & Desai, 2012.

Synthesis of Novel Heterocyclic Compounds

The work of Gabriele et al. (2006) involved the synthesis of novel heterocyclic compounds, including those related to the 2,3-dihydrobenzo[b][1,4]dioxine family. Their methodology utilized tandem oxidative aminocarbonylation for the synthesis process, which showed considerable stereoselectivity. This research contributes to the understanding of the synthetic pathways of these compounds, which could be crucial in pharmaceutical and chemical industries. Refer to Gabriele et al., 2006 for further information.

Synthesis of Chemosensors for Cyanide Anions

In 2015, Wang et al. conducted a study on coumarin benzothiazole derivatives, closely related to the target compound. These derivatives were synthesized and used as chemosensors for cyanide anions. Their research demonstrated the potential application of such compounds in the detection and recognition of hazardous substances, such as cyanide, through color change and fluorescence quenching. For more insights, see Wang et al., 2015.

Antitumor Evaluation of Dibenzo[1,4]dioxin-1-carboxamides

Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , and evaluated their antitumor activity. These compounds demonstrated significant in vitro and in vivo activity against P388 leukemia and other cancer cell lines, suggesting their potential as weakly binding DNA-intercalating agents in cancer therapy. Details can be found at Lee et al., 1992.

Safety And Hazards

The safety and hazards associated with this compound are not well documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when working with it .

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications. For example, it could be tested for activity against various biological targets, and its structure-activity relationships could be studied .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-9-6-7-10(18)15-14(9)19-17(24-15)20-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-7,13H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJINNJMOEOZJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.